4'-Hydroxytamoxifen
Overview
Description
Synthesis Analysis
The synthesis of 4'-Hydroxytamoxifen can be efficiently achieved through a two-step process involving a McMurry coupling reaction followed by selective crystallization. This approach yields (Z)-4-hydroxytamoxifen, utilizing 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a key intermediate. Such methodologies highlight the compound's accessibility for further study and application in research settings (Yu & Forman, 2003).
Molecular Structure Analysis
4'-Hydroxytamoxifen's molecular structure is pivotal to its interaction with estrogen receptors. It exhibits a specific geometry that enables it to act as a selective estrogen receptor modulator. Structural analyses through methods like X-ray crystallography provide insights into its binding affinities and selectivity profiles, which are crucial for designing analogs with improved therapeutic potentials (Chao et al., 2006).
Chemical Reactions and Properties
4'-Hydroxytamoxifen undergoes various chemical reactions, including oxidation and peroxidase-mediated conversion to free radicals. These reactions can influence its activity and stability, as well as its interaction with other biological molecules. The compound's ability to undergo enzymatic conversion underscores the complexity of its behavior in biological systems and the potential for diverse biological effects (Davies et al., 1997).
Scientific Research Applications
Cardioprotection : 4'-Hydroxytamoxifen has been found to protect human low-density lipoproteins against oxidative damage, suggesting a role in the cardioprotective benefits of tamoxifen therapy in breast cancer patients (Wiseman, Paganga, Rice-Evans, & Halliwell, 1993).
Estrogen Receptor Modulation : It acts as a selective estrogen receptor modulator, influencing the expression of genes related to estrogen receptors in human breast cancer cells (Liu, Lee, Deb Los Reyes, Zapf, & Jordan, 2001).
Cancer Cell Death Induction : The compound induces autophagic death through K-Ras degradation in tumor cells, which could be beneficial in cancer treatment (Kohli et al., 2013).
Inhibition of Endometrial Cancer Cell Growth : 4'-Hydroxytamoxifen has shown efficacy in inhibiting the growth of human endometrial cancer cells in vitro, potentially through interaction with estrogen receptors in the tumor (Terakawa, Shimizu, Ikegami, Tanizawa, & Matsumoto, 1988).
DNA Damage Analysis : This compound aids in the analysis of tamoxifen-DNA adducts, which is crucial for understanding the drug's interaction with DNA (Sharma, 2000).
Non-carcinogenic Nature in Rats : Studies indicate that 4-hydroxytamoxifen is not carcinogenic in rats and may even reduce the incidence of spontaneous mammary and hypophyseal tumors (Sauvez, Drouin, Attia, Bertheux, & Forster, 1999).
Enhanced DNA Damage by Peroxidase Activation : When broken down by a horseradish peroxidase/H2O2 system, it causes more significant DNA damage, an important consideration in breast cancer treatment (Davies et al., 1997).
Boron-based Bioisosteres for Tamoxifen Resistance : Boron-based 4-hydroxytamoxifen bioisosteres might be an effective therapeutic remedy for intrinsic tamoxifen resistance in breast cancer patients deficient in CYP2D6 metabolism (Jiang, Zhong, Zhang, Zheng, & Wang, 2012).
Sensitization to Breast Cancer Treatment : Isothiocyanates present in cruciferous plants can sensitize breast cancer cells to 4-hydroxytamoxifen, potentially improving treatment and chemoprevention strategies (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).
Safety And Hazards
4’-Hydroxytamoxifen should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
4’-Hydroxytamoxifen is being explored for its potential in treating a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia . It has completed a phase II clinical trial for cyclical mastalgia, but further studies are required before it can be approved for this indication and marketed . There is also interest in understanding the pathophysiology of high dose Tam treatment on the heart with applications for Tam-inducible gene knockout mouse models and clinical medicine .
properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODQJNMQWMSYGS-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873019 | |
Record name | 4'-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxytamoxifen | |
CAS RN |
82413-23-8 | |
Record name | 4′-Hydroxytamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82413-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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